molecular formula C9H15N3O B2918778 1-(cyclobutylmethyl)-3,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2005596-51-8

1-(cyclobutylmethyl)-3,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No. B2918778
CAS RN: 2005596-51-8
M. Wt: 181.239
InChI Key: VHSOKQFCNHCTKV-UHFFFAOYSA-N
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Description

The compound “1-(cyclobutylmethyl)-3,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one” is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds containing a five-membered ring with three nitrogen atoms and two carbon atoms . The cyclobutylmethyl group indicates the presence of a cyclobutane ring, which is a type of cycloalkane .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and a ring structure. The cyclobutylmethyl group would form a four-membered ring, while the 1,2,4-triazole group would form a five-membered ring with three nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the 1,2,4-triazole group and the cyclobutylmethyl group. For instance, cyclobutyl methyl ketone has been studied for its photochemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and functional groups. Cycloalkanes like cyclobutane generally have low reactivity .

Scientific Research Applications

Synthesis and Cycloaddition Reactions

  • Peptidotriazoles on Solid Phase

    This study reports a novel regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase, producing diversely 1,4-substituted [1,2,3]-triazoles in peptide backbones or side chains. The reaction conditions are fully compatible with solid-phase peptide synthesis on polar supports, showcasing efficient conversion and purity in most cases (C. W. Tornøe, C. Christensen, & M. Meldal, 2002).

  • Alkylating Nucleosides

    The cycloaddition of benzyl azide or peracetylated glucopyranosyl azides to propargyl halides or 1,4-dihalobutynes yielded 1-benzyl- or 1-glycosyl(halomethyl)-1,2,3-triazoles. These compounds have shown to inhibit the "in vitro" growth of HeLa cells and increased the life span of mice bearing tumors, introducing a new type of alkylating agent (F. G. de las Heras, R. Alonso, & G. Alonso, 1979).

  • Synthesis of Dihydrotriazoloquinazolinones

    A study reports the three-component condensation of 3-amino-1,2,4-triazole and its derivatives, showcasing the synthesis of 8,8-R,R-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-ones. This highlights a methodology for creating novel compounds that could be further explored for various scientific applications (K. Shikhaliev et al., 2005).

Potential Biological Activities

  • Cytotoxic Effects of Triazenes

    The cytotoxic effects of hydroxymethyl-3-pyridyl- and 2-chloro-5-pyridyltriazene derivatives towards S180 cells were compared, revealing significant inhibitory effects in comparison to their dimethyl analogs. This research highlights the potential of triazene derivatives in medical applications (K. Grancharov et al., 1988).

  • Antiviral Activity of Triazole Compounds

    A study examining the cyclization of dimethyl 2-[(1-arylamino-1-arylmethylidene)hydrazono]succinate to form triazole derivatives investigated their antiviral activity. While moderate virucidal activity was observed in some compounds, this research contributes to the understanding of triazole derivatives' potential in antiviral therapy (B. Modzelewska-Banachiewicz & T. Kamińska, 2001).

properties

IUPAC Name

2-(cyclobutylmethyl)-4,5-dimethyl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-7-10-12(9(13)11(7)2)6-8-4-3-5-8/h8H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHSOKQFCNHCTKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C)CC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(cyclobutylmethyl)-3,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one

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